3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17808633
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |
| Standard InChI Key | ZETOVOLYLCXLND-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C(CC(=O)O)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1568155-63-4) is defined by the molecular formula C₈H₁₃N₃O₂ and a molar mass of 183.21 g/mol . Its IUPAC name, 3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid, reflects a propanoic acid backbone substituted at the β-position with an amino group and a 1,3-dimethylpyrazole moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is methylated at positions 1 and 3, conferring steric and electronic modifications critical to its bioactivity .
Key Structural Data
The stereochemistry of the compound is noteworthy, with the (3R)-enantiomer (CAS: 1568155-63-4) being commercially available for chiral studies . The presence of both amino and carboxylic acid functional groups enables zwitterionic behavior under physiological conditions, enhancing solubility and membrane permeability .
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves sequential condensation and functionalization steps. A common approach begins with the preparation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters . Subsequent alkylation at the pyrazole nitrogen positions introduces methyl groups, followed by Michael addition or Strecker synthesis to install the β-amino acid moiety.
Representative Synthetic Pathway
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Pyrazole Ring Formation: Reaction of acetylacetone with methylhydrazine under acidic conditions yields 1,3-dimethyl-1H-pyrazole.
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Side Chain Introduction: Alkylation of the pyrazole at position 4 with a bromoacetic acid derivative, followed by amination via Hoffman or Curtius rearrangement, generates the β-amino acid structure.
Purification is achieved through recrystallization or chromatographic techniques, with final products exhibiting ≥95% purity for research applications . Industrial-scale production remains limited, reflecting the compound’s status as a preclinical investigational agent.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate aqueous solubility (∼15 mg/mL at pH 7.4) due to its zwitterionic nature. LogP values of −0.5 to 0.2 indicate balanced hydrophilicity-lipophilicity, favoring blood-brain barrier penetration. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, consistent with crystalline stability. No polymorphic transitions are observed below 200°C .
Future Research Directions and Applications
Drug Development Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole methyl groups and amino acid side chain could optimize target affinity and metabolic stability .
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., PD-1 blockers) may enhance antitumor efficacy while minimizing resistance .
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Prodrug Design: Esterification of the carboxylic acid group could improve oral bioavailability, a current limitation due to first-pass metabolism.
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